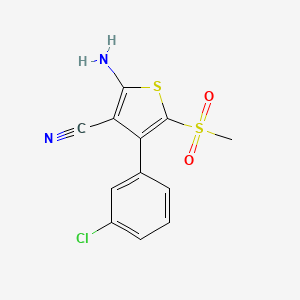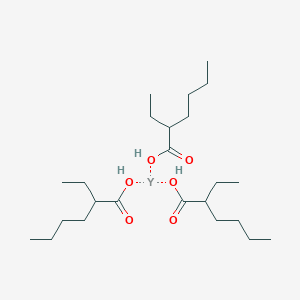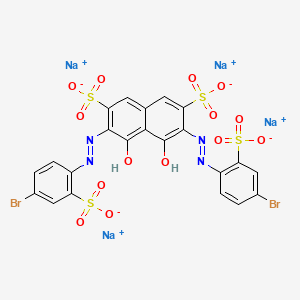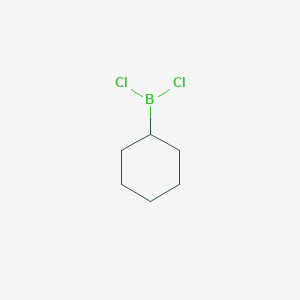
cis-7,10,13,16-Docosatetraenoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-7,10,13,16-Docosatetraenoic acid methyl ester: is a polyunsaturated fatty acid ester with the molecular formula C23H38O2 and a molecular weight of 346.55 g/mol . This compound is known for its multiple double bonds in the cis configuration, which contribute to its unique chemical properties. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-7,10,13,16-Docosatetraenoic acid methyl ester typically involves the esterification of cis-7,10,13,16-Docosatetraenoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the precursor fatty acid from natural sources such as fish oil or algae. The extracted fatty acid is then purified and subjected to esterification to produce the methyl ester. The process includes steps like decolorization, deodorization, and esterification .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-7,10,13,16-Docosatetraenoic acid methyl ester can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated fatty acid esters.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid methyl esters.
Substitution: Products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
cis-7,10,13,16-Docosatetraenoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits
Mécanisme D'action
The mechanism of action of cis-7,10,13,16-Docosatetraenoic acid methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, thereby affecting various cellular processes. The compound also acts as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling .
Comparaison Avec Des Composés Similaires
- cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester
- cis-8,11,14-Eicosatrienoic acid methyl ester
- cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester
Comparison:
- cis-7,10,13,16-Docosatetraenoic acid methyl ester is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties.
- Compared to cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester , it has fewer double bonds, resulting in different physical and chemical characteristics.
- cis-8,11,14-Eicosatrienoic acid methyl ester and cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester have different chain lengths and double bond positions, leading to variations in their biological activities and applications .
Propriétés
Formule moléculaire |
C23H38O2 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
methyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16- |
Clé InChI |
ABGHYAFHPINIHF-ZKWNWVNESA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)










![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)
